molecular formula C12H14N4O B7461917 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide

Cat. No. B7461917
M. Wt: 230.27 g/mol
InChI Key: MYXPDZJMSOHFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide, also known as TPCA-1, is a chemical compound that has gained significant attention in the field of scientific research. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Mechanism of Action

The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in immune responses, inflammation, and cell survival. The activation of the NF-κB pathway is mediated by the phosphorylation and degradation of the inhibitor of κB (IκB) proteins, which allows the translocation of NF-κB to the nucleus and the subsequent transcription of target genes. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide inhibits the phosphorylation and degradation of IκB proteins, thereby preventing the activation of the NF-κB pathway.
Biochemical and Physiological Effects:
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide also inhibits the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide has been shown to reduce the severity of colitis and arthritis in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide in lab experiments is its specificity for the NF-κB pathway. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide does not inhibit other signaling pathways, which reduces the potential for off-target effects. Another advantage of using N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide is its potency, which allows for the use of lower concentrations in experiments. However, one limitation of using N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide. Another direction is the development of more soluble analogs of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide that can be used in a wider range of experiments. Additionally, the potential therapeutic applications of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide in other diseases such as diabetes and neurodegenerative diseases are areas of future research. Finally, the combination of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide with other drugs or therapies to enhance its efficacy and reduce potential side effects is an area of future investigation.
In conclusion, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide is a potent inhibitor of the NF-κB pathway that has shown promising results in preclinical studies for the treatment of various diseases. The synthesis method of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide involves a multistep process that can be optimized for improved yield and purity. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered when designing experiments. Finally, there are several future directions for the research and development of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide, including the optimization of its synthesis, the development of more soluble analogs, and the investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide involves a multistep process that includes the reaction of 3-chloro-1,2,4-triazole with 3-bromopyridine, followed by the reaction of the resulting product with cyclobutanecarboxylic acid. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal to yield N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide. The purity and yield of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide can be improved by using different purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammatory bowel disease and rheumatoid arthritis are chronic inflammatory conditions that are characterized by the activation of the NF-κB pathway. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide has been shown to reduce inflammation and improve the symptoms of these diseases by inhibiting the NF-κB pathway.

properties

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(9-4-3-5-9)13-8-11-15-14-10-6-1-2-7-16(10)11/h1-2,6-7,9H,3-5,8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXPDZJMSOHFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide

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